molecular formula C13H17NO5 B1625447 Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate CAS No. 64356-79-2

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate

Cat. No. B1625447
CAS RN: 64356-79-2
M. Wt: 267.28 g/mol
InChI Key: PUJUCYWWVNTBAM-UHFFFAOYSA-N
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Description

“Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is a complex organic compound. However, there is limited information available about this specific compound. It appears to be related to other compounds such as “methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate” and "Methyl 2-[[(benzyloxy)carbonyl]amino]benzoate"12.



Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “ethyl 2-(((benzyloxy)carbonyl)(methyl)amino)acetate” involves a reaction between ethyl acetate and saturated aqueous sodium bicarbonate3. However, the specific synthesis process for “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. However, the specific molecular structure of “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is not readily available in the literature4.



Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” are not readily available in the literature. However, related compounds may undergo various types of reactions. For instance, benzylic compounds can undergo oxidation and reduction reactions5.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. However, the specific physical and chemical properties of “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” are not readily available in the literature12.


Safety And Hazards

Future Directions

The future directions for research on “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not readily available in the literature2.


properties

IUPAC Name

methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJUCYWWVNTBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492664
Record name Methyl N-[(benzyloxy)carbonyl]-O-methylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate

CAS RN

64356-79-2
Record name Methyl N-[(benzyloxy)carbonyl]-O-methylserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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